molecular formula C18H15FN2O B6018869 N-(2-fluorobenzyl)-N'-1-naphthylurea

N-(2-fluorobenzyl)-N'-1-naphthylurea

Cat. No. B6018869
M. Wt: 294.3 g/mol
InChI Key: QSNWUEJAKNFGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorobenzyl)-N'-1-naphthylurea, also known as FND-4, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FND-4 is a small molecule that has been synthesized through a series of chemical reactions, and its structure has been characterized using various spectroscopic techniques.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N'-1-naphthylurea is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and cell differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of PKC and HDAC activity. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of inflammatory and pain-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-fluorobenzyl)-N'-1-naphthylurea is its small size, which makes it easy to manipulate and study in the laboratory. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-(2-fluorobenzyl)-N'-1-naphthylurea in scientific research. One direction is the development of this compound analogs with improved solubility and potency, which may lead to the development of new drugs for cancer and neurological disorders. Additionally, this compound may be used in combination with other drugs to enhance their efficacy and reduce their toxicity. Finally, this compound may be used in the development of new diagnostic tools for cancer and neurological disorders.
Conclusion:
In conclusion, this compound is a small molecule that has gained significant attention in scientific research due to its potential applications in cancer research, neuroscience, and drug discovery. This compound has been synthesized through a series of chemical reactions, and its structure has been characterized using various spectroscopic techniques. This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of PKC and HDAC activity. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in laboratory experiments. Finally, there are several future directions for the use of this compound in scientific research, including the development of this compound analogs with improved solubility and potency and the use of this compound in combination with other drugs to enhance their efficacy and reduce their toxicity.

Synthesis Methods

The synthesis of N-(2-fluorobenzyl)-N'-1-naphthylurea involves several chemical reactions, including the reaction of 2-fluorobenzylamine with 1-naphthyl isocyanate to form the intermediate product, which is then treated with hydrochloric acid to yield this compound. The purity of this compound is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(2-fluorobenzyl)-N'-1-naphthylurea has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, which makes it a potential candidate for cancer therapy. In neuroscience, this compound has been used to study the role of certain proteins in the brain, which may lead to the development of new drugs for neurological disorders. Additionally, this compound has been used in drug discovery to identify new drug targets and develop new drugs.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-naphthalen-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O/c19-16-10-4-2-7-14(16)12-20-18(22)21-17-11-5-8-13-6-1-3-9-15(13)17/h1-11H,12H2,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNWUEJAKNFGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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